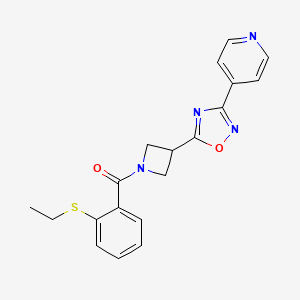

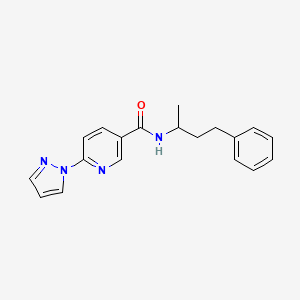

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones

The study presents an efficient asymmetric synthesis method for spirocyclic pyrrolidine-thia(oxa)zolidinediones using a chiral N,O-ligand/Cu(I) catalytic system. The process achieves high yields and excellent diastereo- and enantioselectivity, which is significant for the construction of compounds with a spiro-heteroquaternary stereogenic center .

Oxidation of Pyrazolines and Pyrroloquinoline-diones

The oxidation of 1,3,5-trisubstituted pyrazolines using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is described, providing a novel method for obtaining pyrazoles under mild conditions . Another oxidation process involving pyrroloquinoline-diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazinoquinolin-diones, showcasing a selective recyclization/rearrangement process .

Synthesis and Activity of Thiazolidine-dione Derivatives

A comprehensive synthesis of over 100 thiazolidine-dione derivatives is reported, with a focus on their hypoglycemic and hypolipidemic activities. The study identifies key structural moieties essential for activity and highlights compounds with favorable properties in terms of activity and toxicity .

Formation of Oxazolidines and Thiazolidines from Amino Acid Esters

The preparation of oxazolidines and thiazolidines from α-amino acid esters is discussed, along with subsequent reactions to form oxazoles, thiazoles, and bicyclic compounds. The study provides insight into the versatility of these compounds and their potential for further chemical transformations .

Conformational Analysis of Nootropic Agents

The molecular structures of two nootropic agents are analyzed using X-ray crystallography, theoretical calculations, and NMR spectroscopy. The study reveals the conformational features of these compounds and the presence of inter- and intramolecular bonds that stabilize their structure .

Synthesis and Antibacterial Activity of Triazinobenzothiazole-diones

The synthesis of 8-methoxy-2H-1,2,4-triazinobenzothiazole-diones and their derivatives is outlined, with a focus on the antibacterial activity of these compounds. The study demonstrates the potential of these compounds as antibacterial agents and the versatility of the parent compound for further derivatization .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is part of a broader class of compounds involved in the synthesis of oxazolidines and thiazolidines. These compounds are derived from α-amino acid esters that contain hydroxyl or mercapto groups in the β-position, reacting with aromatic aldehydes. This synthesis process is crucial for producing bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which have potential applications in medicinal chemistry due to their structural complexity and biological activity. The method demonstrates the versatility of these compounds in chemical synthesis, highlighting their importance in developing new pharmaceuticals and materials (Badr, Aly, Fahmy, & Mansour, 1981).

Antibacterial Activity

Another significant application of related compounds involves their antibacterial properties. For instance, 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones, which share a structural resemblance with the given chemical, have been synthesized and evaluated for their antibacterial activity. The structural modifications, such as the introduction of secondary cyclic amines, enhance these compounds' potential as antibacterial agents. This research avenue is critical for addressing the growing issue of antibiotic resistance, indicating the potential of such compounds in developing new antibacterial treatments (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Pharmacological Potential

The synthesis and pharmacological evaluation of oxazolidinediones, such as the closely related 5-(2-Chloro-6-methoxyphenyl)oxazolidine-2,4-dione, demonstrate significant improvements in glucose tolerance without inducing hypoglycemia. The investigation of substituent effects on the phenyl ring and variations in the oxazolidinedione ring structure has led to insights into structure-activity relationships, critical for drug development. These findings underscore the potential of oxazolidinediones in managing diabetes and related metabolic disorders, showcasing the broader applicability of compounds within this chemical class in therapeutic contexts (Schnur & Morville, 1986).

properties

IUPAC Name |

3-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O5/c1-22-12-3-2-9(16)6-11(12)14(20)17-5-4-10(7-17)18-13(19)8-23-15(18)21/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUQQHLIIKSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)